
1,6-Bis(4-morpholinylsulfonyl)-2-naphthyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(4-morpholinylsulfonyl)-2-naphthyl methyl ether (also known as BMS-806) is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. BMS-806 is a small molecule inhibitor that targets the HIV-1 virus, which causes AIDS.
Mechanism of Action
The mechanism of action of BMS-806 involves the inhibition of the HIV-1 virus by targeting the viral capsid protein. The capsid protein is responsible for the assembly of the virus, and BMS-806 disrupts this process by binding to the protein and preventing it from forming the viral core. This prevents the virus from replicating and infecting other cells.
Biochemical and Physiological Effects
BMS-806 has been shown to have minimal toxicity and side effects in animal studies. The compound has also been shown to have good pharmacokinetic properties, meaning that it can be easily absorbed and distributed throughout the body. BMS-806 has been shown to have a long half-life, which means that it can remain in the body for an extended period of time.
Advantages and Limitations for Lab Experiments
One of the advantages of using BMS-806 in lab experiments is its specificity for the HIV-1 virus. This means that it can be used to study the virus and its mechanisms of action without affecting other cellular processes. However, one of the limitations of using BMS-806 is its cost, as it is a complex molecule that requires a multistep synthesis process.
Future Directions
There are several future directions for the research and development of BMS-806. One potential direction is the optimization of the synthesis method to reduce the cost and increase the yield of the compound. Another direction is the further study of the compound's potential applications in treating other viral infections and cancer. Additionally, BMS-806 could be used as a tool in studying the mechanism of action of the HIV-1 virus and other viruses. Overall, BMS-806 has shown promising results in scientific research and has the potential to be a valuable tool in drug development.
Synthesis Methods
The synthesis method of BMS-806 involves a multistep process that starts with the preparation of 2-naphthol. The 2-naphthol is then reacted with chlorosulfonic acid to form 2-naphthyl chlorosulfonate. The 2-naphthyl chlorosulfonate is then reacted with morpholine to form 1,6-bis(4-morpholinylsulfonyl)-2-naphthalene. The final step involves the reaction of 1,6-bis(4-morpholinylsulfonyl)-2-naphthalene with methyl iodide to form BMS-806.
Scientific Research Applications
BMS-806 has been extensively studied for its potential applications in drug development. The compound has shown promising results in inhibiting the HIV-1 virus by targeting the viral capsid protein. BMS-806 has also been studied for its potential use in treating other viral infections, such as hepatitis B and C. Additionally, BMS-806 has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
properties
Molecular Formula |
C19H24N2O7S2 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-(6-methoxy-5-morpholin-4-ylsulfonylnaphthalen-2-yl)sulfonylmorpholine |
InChI |
InChI=1S/C19H24N2O7S2/c1-26-18-5-2-15-14-16(29(22,23)20-6-10-27-11-7-20)3-4-17(15)19(18)30(24,25)21-8-12-28-13-9-21/h2-5,14H,6-13H2,1H3 |
InChI Key |
PJQCEVNIUBQTOI-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)N4CCOCC4 |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281505.png)
![Methyl 2-[(4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281507.png)
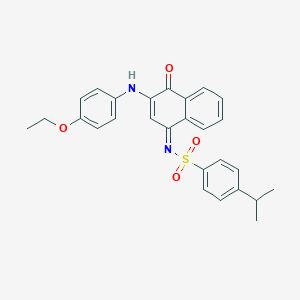


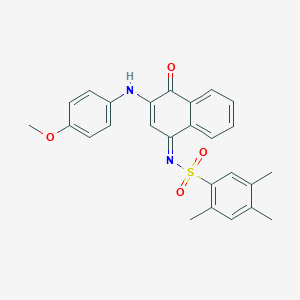
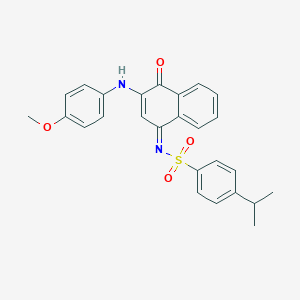
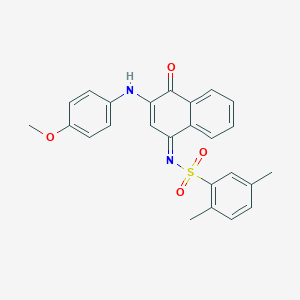
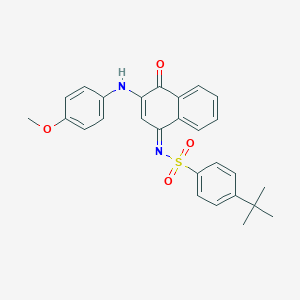
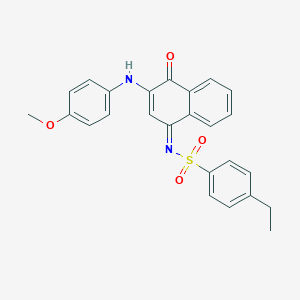

![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281526.png)
![N-benzoyl-2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281527.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281528.png)